Z-Gly-Ala-Gln-AMC
Description
Z-Gly-Ala-Gln-AMC is a synthetic tripeptide derivative extensively used in biochemical research as a fluorogenic substrate for proteases. Its structure comprises:
- N-terminal modification: A carbobenzoxy (Z, Cbz) group, enhancing stability and modulating enzyme interaction.
- Peptide sequence: Glycine-Alanine-Glutamine (Gly-Ala-Gln).
- C-terminal modification: 7-Amino-4-methylcoumarin (AMC), a fluorophore released upon enzymatic cleavage, enabling real-time detection of protease activity .
Properties
CAS No. |
201928-35-0 |
|---|---|
Molecular Formula |
C28H31N5O8 |
Molecular Weight |
565.6 g/mol |
IUPAC Name |
benzyl N-[2-[[(2S)-1-[[(2S)-5-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C28H31N5O8/c1-16-12-25(36)41-22-13-19(8-9-20(16)22)32-27(38)21(10-11-23(29)34)33-26(37)17(2)31-24(35)14-30-28(39)40-15-18-6-4-3-5-7-18/h3-9,12-13,17,21H,10-11,14-15H2,1-2H3,(H2,29,34)(H,30,39)(H,31,35)(H,32,38)(H,33,37)/t17-,21-/m0/s1 |
InChI Key |
PYEJEDAFMQMDEM-UWJYYQICSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)OCC3=CC=CC=C3 |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)OCC3=CC=CC=C3 |
sequence |
GAQ |
Origin of Product |
United States |
Scientific Research Applications
Enzymatic Assays
Legumain Activity Measurement
Z-Gly-Ala-Gln-AMC is frequently employed in kinetic assays to measure legumain activity. Legumain, a cysteine protease, selectively hydrolyzes substrates after asparagine residues. The substrate's structure allows for precise measurements of legumain's enzymatic activity under various conditions.
- Kinetic Parameters : The catalytic efficiency of legumain with this compound has been reported with a value of approximately 200,000 ms, indicating its high specificity and efficiency for this substrate .
Serine Protease Studies
this compound is also cleaved by WprA, a serine protease from Bacillus subtilis. This property makes it useful for studying the characteristics and activity profiles of serine proteases in various biological contexts.
- Cleavage Conditions : WprA exhibits optimal cleavage at pH 7.5, which is critical for experimental design when assessing enzyme kinetics .
Cancer Research
This compound has applications in cancer research, particularly in the study of tumor microenvironments where proteolytic activities are altered. The ability to measure specific protease activities can provide insights into cancer progression and metastasis.
- Case Study : In a study examining the role of legumain in tumor growth, researchers utilized this compound to quantify legumain activity in tumor samples. Elevated levels of legumain were correlated with increased tumor aggressiveness, highlighting the substrate's importance in oncological studies .
Drug Development
The specificity of this compound for legumain makes it a valuable tool in drug development, particularly for designing inhibitors that target this enzyme.
- Potential Inhibitors : Compounds that inhibit legumain can be screened using this compound as a substrate to assess their efficacy in blocking enzymatic activity. This approach is vital for developing therapeutics aimed at diseases where legumain plays a critical role .
Biochemical Characterization
This compound serves as a model substrate for characterizing various proteases due to its well-defined cleavage site and predictable hydrolysis pattern.
Comparison with Similar Compounds
Comparison with Similar AMC-Conjugated Peptides
Structural and Functional Differences
The activity and specificity of AMC-conjugated peptides depend on their amino acid sequences, terminal modifications, and target enzymes. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula C₂₅H₂₉O₈N₅.
†Derived from Z-Gly-Gly-Arg-AMC (C₃₃H₄₄N₁₂O₈) + acetate (C₂H₄O₂).
‡Calculated for H-Gly-Ala-AMC (C₁₅H₁₈O₄N₃) + HCl.
Key Observations :
Sequence Specificity :
- This compound : Targets proteases recognizing glutamine (e.g., caspase-3/7).
- Z-Ala-Ala-Asn-AMC : Optimized for asparagine-specific enzymes like legumain .
- Z-Gly-Gly-Arg-AMC : Binds to trypsin-like proteases cleaving after arginine .
Modification Effects: Z-group (Cbz): Enhances membrane permeability and protects against nonspecific degradation compared to unblocked N-terminus (e.g., H-Gly-Ala-AMC·HCl) . Acetate salt: Improves solubility of charged peptides like Z-Gly-Gly-Arg-AMC .
Fluorogenic Detection :
All compounds utilize AMC’s fluorescence (Ex/Em ~380/460 nm) for kinetic or endpoint assays. Sensitivity varies with enzyme efficiency and substrate binding affinity.
Performance in Biochemical Assays
Table 2: Application-Specific Performance
*Data approximated from enzyme kinetics in cited references.
Critical Insights :
- This compound shows superior stability and enzymatic efficiency, making it ideal for high-throughput screening .
- Z-Gly-Gly-Arg-AMC acetate ’s high solubility suits high-concentration assays .
- H-Gly-Ala-AMC·HCl, lacking the Z-group, is prone to nonspecific degradation but useful for studying aminopeptidases .
Preparation Methods
Chemical and Physical Properties Relevant to Preparation
| Property | Detail |
|---|---|
| Molecular Formula | C28H31N5O8 |
| Molecular Weight | 565.58 g/mol |
| CAS Number | 201928-35-0 |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) |
| Storage Conditions | Store at -20°C; stable up to 6 months at -80°C, 1 month at -20°C |
| Physical State | Solid powder (for stock solution preparation) |
These properties guide the selection of solvents and storage protocols during preparation to maintain compound integrity and activity.
Synthetic Preparation Methods
The synthesis of Z-Gly-Ala-Gln-AMC is based on solid-phase peptide synthesis (SPPS) techniques, which are standard in peptide chemistry for assembling defined sequences with high purity:
Stepwise Peptide Assembly : The tripeptide sequence Gly-Ala-Gln is assembled on a solid resin using Fmoc or Boc chemistry to protect amino groups during coupling reactions. Each amino acid is sequentially coupled using carbodiimide-based coupling agents such as N,N’-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like hydroxybenzotriazole (HOBt) to improve coupling efficiency and reduce side reactions.
Attachment of the Fluorogenic Group : After peptide assembly, the C-terminal is conjugated to 7-amino-4-methylcoumarin (AMC) through an amide bond. This coupling typically employs peptide coupling reagents under mild conditions to preserve the fluorescent moiety.
Cleavage and Deprotection : The peptide-AMC conjugate is then cleaved from the resin and deprotected using acidolysis (e.g., trifluoroacetic acid) to yield the free peptide-AMC substrate.
Purification : The crude product is purified by high-performance liquid chromatography (HPLC) to achieve high purity, essential for reproducible enzymatic assays.
While specific literature on this compound synthesis is limited, analogous AMC-labeled peptides such as Boc-Gln-Ala-Arg-AMC are synthesized using these standard SPPS methods.
Stock Solution Preparation and Solubilization Techniques
Due to its moderate solubility, this compound is typically prepared as a stock solution in DMSO:
| Amount of Compound | Final Concentration | Volume of DMSO Required |
|---|---|---|
| 1 mg | 1 mM | 1.7681 mL |
| 5 mg | 1 mM | 8.8405 mL |
| 10 mg | 1 mM | 17.681 mL |
| 1 mg | 5 mM | 0.3536 mL |
| 5 mg | 5 mM | 1.7681 mL |
| 10 mg | 5 mM | 3.5362 mL |
| 1 mg | 10 mM | 0.1768 mL |
| 5 mg | 10 mM | 0.884 mL |
| 10 mg | 10 mM | 1.7681 mL |
Table 1: Stock Solution Preparation Volumes for this compound in DMSO
- Heating the solution to 37°C.
- Using ultrasonic baths to enhance dissolution.
- Vortex mixing to homogenize the solution.
These physical methods ensure complete dissolution without degrading the compound.
Formulation for Biological Assays
For in vivo or in vitro enzymatic assays, the stock solution in DMSO can be further diluted or formulated with co-solvents to improve bioavailability and compatibility:
Sequential Solvent Addition : The DMSO stock is mixed with polyethylene glycol 300 (PEG300), Tween 80, and distilled water in sequence, ensuring clarity at each step before adding the next solvent.
Alternative Formulations : Corn oil can be used as a vehicle for in vivo formulations.
-
- Ensure solutions are clear before proceeding to the next solvent addition.
- Use physical methods (vortex, ultrasound, warm water bath) to aid solubilization.
- Prepare stock solutions in aliquots to avoid repeated freeze-thaw cycles.
This methodology ensures stable, clear solutions suitable for enzymatic activity assays.
Summary Table of Preparation Parameters
| Preparation Step | Conditions/Notes |
|---|---|
| Peptide synthesis | Solid-phase peptide synthesis using Fmoc/Boc |
| Coupling agents | DIC, EDC, HOBt |
| Fluorophore attachment | Coupling with 7-amino-4-methylcoumarin (AMC) |
| Cleavage & deprotection | Acidolysis (e.g., TFA) |
| Purification | HPLC purification |
| Stock solution solvent | DMSO |
| Stock concentrations | 1 mM to 10 mM |
| Solubilization aids | Heat (37°C), ultrasound, vortex |
| Storage | -20°C (1 month), -80°C (6 months) |
| Formulation solvents | PEG300, Tween 80, ddH2O, corn oil |
Research Findings and Practical Considerations
This compound is specifically cleaved by the WprA serine protease from Bacillus subtilis, with optimal activity at pH 7.5, indicating the importance of buffer conditions during assays.
The compound’s fluorescence upon cleavage allows sensitive monitoring of protease activity, making it valuable in enzymology and inhibitor screening.
Preparation methods emphasize maintaining compound integrity through careful solvent selection, physical solubilization techniques, and stringent storage conditions.
Although direct synthetic protocols for this compound are sparse, established peptide synthesis and fluorophore coupling methods from related AMC substrates provide a reliable framework.
Q & A
Q. What are the standard protocols for using Z-Gly-Ala-Gln-AMC in enzyme activity assays?
this compound is a fluorogenic substrate designed to measure protease activity through cleavage-dependent release of 7-amino-4-methylcoumarin (AMC). A standard protocol involves:
- Kinetic Assay Setup : Prepare reaction buffers (e.g., Tris-HCl, pH 7.4–8.0) with optimized ionic strength to match the target enzyme’s activity .
- Substrate Dilution : Dissolve this compound in DMSO or aqueous buffers (depending on solubility) to a working concentration (typically 10–100 µM), ensuring minimal solvent interference .
- Fluorescence Detection : Use a fluorometer with excitation/emission wavelengths set to 380/460 nm. Include negative controls (substrate-only and enzyme-only) to account for background fluorescence .
Q. How can researchers validate the purity and stability of this compound before experimental use?
- Purity Assessment : Analyze the compound via reverse-phase HPLC (≥95% purity threshold) using a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) .
- Stability Testing : Conduct accelerated degradation studies under varying temperatures (-80°C to 25°C) and pH conditions. Monitor AMC release via fluorescence to detect spontaneous hydrolysis .
Q. What detection methods are optimal for measuring AMC fluorescence in kinetic studies?
- Continuous Monitoring : Use real-time fluorescence plate readers for high-throughput assays.
- Calibration Curve : Generate a standard curve with free AMC (0.1–10 µM) to quantify enzymatic activity. Account for inner-filter effects by diluting samples if fluorescence exceeds the linear range .
Advanced Research Questions
Q. How can researchers resolve discrepancies in enzyme kinetic data obtained with this compound?
- Source of Contradictions : Variability may arise from enzyme purity, substrate batch differences, or interfering compounds (e.g., protease inhibitors in cell lysates). Validate enzyme activity with a positive-control substrate (e.g., Z-Gly-Gly-Arg-AMC for thrombin) .
- Statistical Validation : Perform triplicate assays and apply ANOVA to assess reproducibility. Use Michaelis-Menten curve fitting to identify outliers in or values .
Q. What strategies optimize substrate specificity when using this compound in complex biological matrices?
- Matrix Interference Mitigation : Pre-treat samples (e.g., size-exclusion chromatography or affinity purification) to remove endogenous proteases or fluorescent compounds.
- Inhibitor Cocktails : Include broad-spectrum protease inhibitors (e.g., PMSF, EDTA) in assays to suppress off-target activity, then validate specificity via knockout/knockdown models .
Q. How should researchers design controls to confirm enzymatic activity is due to the target protease?
- Negative Controls : Use enzyme-deficient samples (e.g., heat-inactivated enzyme or siRNA-treated cells).
- Competitive Inhibition : Pre-incubate the enzyme with a known inhibitor (e.g., leupeptin for serine proteases) and observe reduced AMC fluorescence .
- Orthogonal Validation : Correlate activity with alternative methods (e.g., Western blot for cleavage products or mass spectrometry for substrate turnover) .
Methodological Notes
- Storage Recommendations : Lyophilized this compound should be stored at -80°C to prevent hydrolysis. Reconstituted solutions are stable for ≤1 week at -20°C .
- Data Reprodubility : Document batch-specific purity, solvent composition, and assay conditions to align with FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
